molecular formula C24H45NO8 B593217 Prostaglandin F2beta tromethamine salt CAS No. 89847-02-9

Prostaglandin F2beta tromethamine salt

Cat. No.: B593217
CAS No.: 89847-02-9
M. Wt: 475.623
InChI Key: IYGXEHDCSOYNKY-ILQMKDCTSA-N
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Description

Prostaglandin F2beta tromethamine salt is a derivative of Prostaglandin F2beta, a biologically active lipid compound. Prostaglandins are a group of physiologically active lipid compounds derived from fatty acids, which have diverse hormone-like effects in animals. This compound is known for its increased water solubility compared to its parent compound .

Mechanism of Action

Target of Action

Prostaglandin F2beta tromethamine salt, also known as Dinoprost tromethamine, primarily targets the prostaglandin F2-alpha receptor (FP receptor) . This receptor is a part of the G protein-coupled receptor family and is highly expressed in smooth muscle, uterine myometrium, and the eye . It plays a crucial role in various physiological processes, including cardiovascular homeostasis, body temperature control, female reproduction, and inflammation .

Mode of Action

The compound interacts with its target, the FP receptor, to induce a series of physiological responses. It acts as an agonist for the FP receptor, stimulating myometrial activity, relaxing the cervix, inhibiting steroidogenesis by corpora lutea, and potentially lysing corpora lutea . The interaction between the compound and the FP receptor also mediates the complex regulation of various physiological functions .

Biochemical Pathways

This compound is involved in the prostaglandin synthesis pathway. Prostaglandins are metabolic products of arachidonates that regulate various physiological functions through interacting and activating different prostaglandin receptors . The compound’s interaction with the FP receptor activates different subtypes of G proteins, mediating the complex regulation of physiological functions .

Pharmacokinetics

It’s known that the compound’s solubility and clearance rate can affect its bioavailability .

Result of Action

The activation of the FP receptor by this compound leads to several pharmacological effects on the female reproductive system. These include stimulation of myometrial activity, relaxation of the cervix, inhibition of steroidogenesis by corpora lutea, and potential lysis of corpora lutea . These effects make the compound clinically useful in treating conditions like postpartum hemorrhage .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the expression profiles and tissue distribution of the FP receptor, the compound’s primary target, can influence its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Prostaglandin F2beta tromethamine salt involves the synthesis of Prostaglandin F2beta followed by its conversion to the tromethamine salt form. The synthetic route typically involves the alkylation of alkenones with Grignard reagents in aprotic solvents in the presence of chiral auxiliaries . The methyl ester epimer is isolated by gravity silica gel chromatography, and salt formation is performed using solid tromethamine base .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but with optimized conditions for higher yield and purity. The use of continuous flow systems and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Prostaglandin F2beta tromethamine salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols or other reduced forms of the compound .

Scientific Research Applications

Prostaglandin F2beta tromethamine salt has a wide range of scientific research applications:

Comparison with Similar Compounds

Prostaglandin F2beta tromethamine salt is unique due to its increased water solubility and specific receptor selectivity. Similar compounds include:

These compounds share structural similarities but differ in their specific applications, receptor selectivity, and pharmacological properties .

Properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;(Z)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5.C4H11NO3/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25;5-4(1-6,2-7)3-8/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25);6-8H,1-3,5H2/b7-4-,13-12+;/t15-,16+,17+,18+,19+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGXEHDCSOYNKY-ILQMKDCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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